molecular formula C11H12ClNOSe B342474 4-(4-Chlorobenzoselenoyl)morpholine

4-(4-Chlorobenzoselenoyl)morpholine

Cat. No.: B342474
M. Wt: 288.6 g/mol
InChI Key: JTZLWHVNHFFEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorobenzoselenoyl)morpholine is a selenium-containing morpholine derivative characterized by a chlorobenzoselenoyl group attached to the morpholine ring. The selenoyl (Se=O) moiety introduces unique electronic and steric properties, distinguishing it from other halogenated or sulfur-containing analogues. Selenium’s redox-active nature and larger atomic radius compared to sulfur or oxygen may enhance its interaction with biological targets or materials.

Properties

Molecular Formula

C11H12ClNOSe

Molecular Weight

288.6 g/mol

IUPAC Name

(4-chlorophenyl)-morpholin-4-ylmethaneselone

InChI

InChI=1S/C11H12ClNOSe/c12-10-3-1-9(2-4-10)11(15)13-5-7-14-8-6-13/h1-4H,5-8H2

InChI Key

JTZLWHVNHFFEBA-UHFFFAOYSA-N

SMILES

C1COCCN1C(=[Se])C2=CC=C(C=C2)Cl

Canonical SMILES

C1COCCN1C(=[Se])C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and functional differences between 4-(4-Chlorobenzoselenoyl)morpholine and related morpholine derivatives:

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Properties/Applications
This compound Chlorobenzoselenoyl (Cl-C₆H₄-SeO-) Not explicitly provided Hypothesized redox activity, medicinal applications
VPC-14449 2,4-Dibromoimidazole-thiazole Not provided Biochemical research (DNA-binding studies)
4-(4-Nitrobenzyl)morpholine Nitrobenzyl (NO₂-C₆H₄-CH₂-) Not provided Crystallography studies; nitro group enhances polarity
Dimethomorph Chlorophenyl-dimethoxyphenyl-propenyl Not provided Agricultural fungicide
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine Chlorothienopyrimidine 255.72 Pharmaceutical intermediate; stored under inert gas
Key Observations:
  • Selenium vs. Halogens: The selenoyl group in the target compound contrasts with bromine in VPC-14449 and chlorine in the thienopyrimidine derivative. Selenium’s lower electronegativity and larger atomic size may alter bond polarization and molecular interactions compared to halogens .
  • Nitro vs. In contrast, the selenoyl group may confer redox activity, useful in catalysis or therapeutic contexts .
  • The selenoyl group’s bulkiness might limit such interactions but improve metal coordination .

Physicochemical and Stability Considerations

  • Stability: The thienopyrimidine derivative requires storage under inert gas, suggesting sensitivity to moisture or oxidation . Selenium-containing compounds like this compound may exhibit similar instability due to selenium’s susceptibility to oxidation.
  • Synthetic Challenges: Evidence from VPC-14449 highlights that minor structural errors (e.g., bromine substitution position) can drastically alter NMR spectra and properties . This underscores the importance of precise synthesis for the target compound’s selenoyl group placement.

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